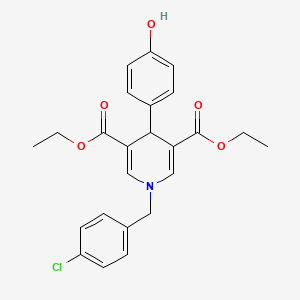![molecular formula C23H30N2O2S B3618560 1-[(4-tert-butylphenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3618560.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
TBPSPP is a chemical compound that was first synthesized in the 1990s by researchers at the University of California, Los Angeles. Since then, it has been widely used in scientific research to study the function and regulation of GABAA receptors. These receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders, and TBPSPP has proven to be a valuable tool for understanding their mechanisms of action.
Mécanisme D'action
TBPSPP is a potent and selective antagonist of GABAA receptors, which are ionotropic receptors that mediate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. GABAA receptors are composed of five subunits, and TBPSPP binds to a specific site on the receptor that is located between the alpha and beta subunits. This binding prevents the activation of the receptor by GABA, leading to a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects:
TBPSPP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TBPSPP inhibits the binding of GABA to GABAA receptors in a concentration-dependent manner, with an IC50 value of approximately 60 nM. In vivo studies have shown that TBPSPP can induce convulsions and other neurological effects in animals, indicating that it has a potent and selective action on GABAA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBPSPP is its potency and selectivity as a GABAA receptor antagonist. This makes it a valuable tool for studying the function and regulation of these receptors in vitro and in vivo. However, one limitation of TBPSPP is its potential for non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on TBPSPP and its effects on GABAA receptors. One area of interest is the development of new drugs and compounds that can selectively target specific subtypes of GABAA receptors, which could lead to more effective treatments for neurological disorders. Another area of interest is the use of TBPSPP and other GABAA receptor antagonists to study the role of these receptors in the development and progression of neurological diseases. Overall, TBPSPP is a valuable tool for scientific research, and its continued study will likely lead to new insights and discoveries in the field of neuroscience.
Applications De Recherche Scientifique
TBPSPP has been widely used in scientific research to study the function and regulation of GABAA receptors. These receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders, and TBPSPP has proven to be a valuable tool for understanding their mechanisms of action. TBPSPP has been used to identify the binding sites and subunit composition of GABAA receptors, as well as to study the effects of different drugs and compounds on receptor function.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-23(2,3)21-11-13-22(14-12-21)28(26,27)25-18-16-24(17-19-25)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAGOUQJCOZGPK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-bromo-3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3618480.png)


![ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B3618500.png)
![11-(4-methoxyphenyl)-7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3618508.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3618520.png)
![3-chloro-N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618524.png)
![N-(2-furylmethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B3618533.png)
![4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3618539.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3618540.png)
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3618546.png)
![2-(2-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3618551.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3618562.png)